7-Chloro-1-(2-chlorophenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(2-chlorophenyl)-1-oxoheptane is an organic compound belonging to the class of compounds known as oxoheptanes. This compound is of interest to researchers due to its interesting properties, such as its ability to act as a catalyst in various chemical reactions. Furthermore, 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane has been used in various applications, including as a synthetic intermediate in the synthesis of various drugs and in the development of new materials.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been synthesized for detailed spectral analysis and quantum chemical studies. Its molecular geometry and chemical reactivity were assessed through methods like FT-IR, NMR spectra, and X-ray diffraction. Computational calculations indicated chemically active sites responsible for its reactivity (Satheeshkumar, Sayın, Kaminsky, & Jayarampillai Rajendra Prasad, 2017).
Molecular Structure Analysis
- Research on similar chlorophenyl compounds has focused on crystal structure analysis. For example, studies involving (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provided insights into molecular conformations and interactions within the crystal structure (Zheng, Cui, & Rao, 2014).
Chemical Synthesis
- The compound has been used as an intermediate in various synthetic processes. For instance, its derivatives have been employed in the facile synthesis of enantiomerically pure compounds, highlighting its utility in creating specific molecular configurations (Zhang, Wang, Li, Liu, Xu, Tang, Wang, & Zhao, 2014).
Photophysical Properties
- Studies involving compounds with similar structures have examined their photophysical properties, like UV, emission, and fluorescent quantum yields. Such research is crucial for understanding the optical and electronic behavior of these compounds (Satheeshkumar et al., 2017).
Antimicrobial Potential
- Some derivatives of the compound have been tested for antibacterial activity, showing significant potential against various bacteria. This suggests its possible applications in developing new antimicrobial agents (Xinhua Liu, Song, Hailiang, & Zuo, 2008).
Material Synthesis and Applications
- The compound or its derivatives have been involved in the synthesis of novel materials like diarylmethyl sulfur and selenium compounds. These materials have potential applications in various fields, including organometallic chemistry (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).
properties
IUPAC Name |
7-chloro-1-(2-chlorophenyl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJYJHXZAHBZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642260 | |
Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(2-chlorophenyl)-1-oxoheptane | |
CAS RN |
898768-20-2 | |
Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.